molecular formula C15H26N2O4 B2451591 3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 2114978-68-4

3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B2451591
CAS No.: 2114978-68-4
M. Wt: 298.383
InChI Key: WZOSRKHNPAKZFS-UHFFFAOYSA-N
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Description

3-tert-butyl7-methyl9-amino-3-azabicyclo[331]nonane-3,7-dicarboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic core. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-O-tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-7-10-5-9(13(18)20-4)6-11(8-17)12(10)16/h9-12H,5-8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOSRKHNPAKZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114978-68-4
Record name 3-tert-butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
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